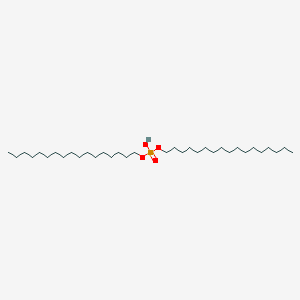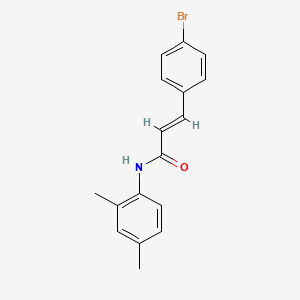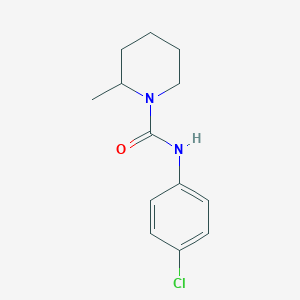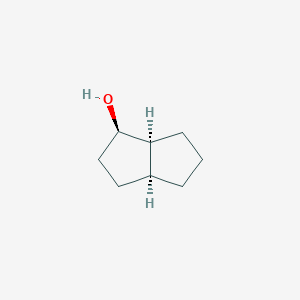
1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives
Vorbereitungsmethoden
The synthesis of 1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 4-ethoxyaniline with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general synthetic route can be summarized as follows:
Reaction of 4-ethoxyaniline with 2-methoxyphenyl isocyanate: This step involves the nucleophilic attack of the amine group of 4-ethoxyaniline on the isocyanate group of 2-methoxyphenyl isocyanate, leading to the formation of the urea linkage.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the ethoxy and methoxy substituents, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the urea linkage to form corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings. Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex urea derivatives and related compounds.
Biology: It may be used in the study of enzyme inhibition, as urea derivatives are known to interact with various enzymes.
Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring specific urea functionalities.
Wirkmechanismus
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)urea depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The molecular targets and pathways involved can vary, but typically involve the formation of hydrogen bonds and other interactions with the active sites of enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)urea can be compared with other similar urea derivatives, such as:
1-(4-Methoxyphenyl)-3-(2-methoxyphenyl)urea: This compound has a methoxy group instead of an ethoxy group on the phenyl ring, which may affect its chemical properties and reactivity.
1-(4-Ethoxyphenyl)-3-(2-ethoxyphenyl)urea: This compound has ethoxy groups on both phenyl rings, which may influence its solubility and other physical properties.
The uniqueness of this compound lies in its specific combination of ethoxy and methoxy substituents, which can impart distinct chemical and physical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C16H18N2O3 |
|---|---|
Molekulargewicht |
286.33 g/mol |
IUPAC-Name |
1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C16H18N2O3/c1-3-21-13-10-8-12(9-11-13)17-16(19)18-14-6-4-5-7-15(14)20-2/h4-11H,3H2,1-2H3,(H2,17,18,19) |
InChI-Schlüssel |
GMPOSMRYHWDREL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11947964.png)



![4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline](/img/structure/B11947984.png)








